molecular formula C8H6BrNOS B13899913 7-Bromo-5-methoxybenzo[D]thiazole

7-Bromo-5-methoxybenzo[D]thiazole

Cat. No.: B13899913
M. Wt: 244.11 g/mol
InChI Key: SZDZGJXWEGFNSO-UHFFFAOYSA-N
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Description

Scientific Research Applications

7-Bromo-4-methoxybenzo[D]thiazole is a heterocyclic compound featuring a bromine atom and a methoxy group attached to a benzo[D]thiazole ring system. It has a molecular formula of C8H6BrNOSC_8H_6BrNO_S and a molar mass of approximately 246.14 g/mol. The thiazole ring, containing both sulfur and nitrogen, gives the compound its unique chemical properties and biological activities. Due to its diverse reactivity and biological significance, this compound is notable for its potential applications in pharmaceuticals.

Biological Activities

7-Bromo-4-methoxybenzo[D]thiazole exhibits a range of biological activities attributed to its structural features. Research indicates that 7-Bromo-4-methoxybenzo[D]thiazole interacts with several biological targets, influencing cellular functions and signaling pathways.

Applications in Medicinal Chemistry

  • Antimicrobial Properties Emerging evidence suggests that benzothiazole derivatives, including 7-Bromo-4-methoxybenzo[D]thiazole, may possess anticancer activity and can act as potent antimitotic agents .
  • Anti-tubercular applications Some acetamide linked benzothiazole derivatives have been synthesized and demonstrated antitubercular activity . Derivatives such as compounds 7a and 7g displayed better activity than Isoniazid (INH) . Compound 7a also displayed a better binding affinity of −8.4 kcal mol −1 with several amino acids at the active site of the protein chain .
  • Enzyme Inhibition Research indicates that 7-Bromo-4-methoxybenzo[D]thiazole interacts with enzymes and other biomolecules. Studies on coumarin heterocyclic cores coupled with thiazole exhibit excellent acetylcholinesterase inhibitory activity . Compound 3i exhibited the strongest inhibitory activity, with an IC50 value of 2.7 µM, suggesting potential therapeutic applications for Alzheimer’s disease .
  • Anti-inflammatory Activity Thiazole derivatives have shown effectiveness in treating rheumatoid arthritis by inhibiting the bioactivity of the dihydroorotate dehydrogenase enzyme . Specific compounds, such as 7a , 7b , and 7c , have demonstrated optimum anti-inflammation action in vivo .

Structural Activity

The combination of bromine and methoxy groups in 7-Bromo-4-methoxybenzo[D]thiazole enhances its electrophilicity and lipophilicity, potentially improving its ability to cross biological membranes compared to its analogs. The presence of these functional groups contributes significantly to its diverse chemical reactivity and biological activity. Aromatic, aliphatic carbon centers and hydrogen bond donors are essential for better anti-tubercular activity and DprE1 inhibition .

Anticancer Activity

Biological Activity

7-Bromo-5-methoxybenzo[D]thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of this compound features a thiazole ring fused with a benzene ring, with a bromine atom and a methoxy group as substituents. This unique configuration contributes to its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.

  • Case Study : A study on thiazole derivatives demonstrated that specific substitutions on the thiazole ring enhanced antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent compound in this series had an IC50 value of approximately 2.57 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like Staurosporine .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

  • Research Findings : A literature review highlighted that thiazoles possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by improving the compound's ability to penetrate bacterial membranes, leading to cell lysis and death .
CompoundActivity TypeTarget OrganismMIC (µg/mL)
This compoundAntibacterialE. coliTBD
This compoundAntifungalC. albicansTBD

Anti-inflammatory Effects

Thiazoles, including this compound, have been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

  • Mechanism : The anti-inflammatory effects are thought to arise from the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazole ring can enhance or diminish their efficacy.

  • Key Findings :
    • Electron-withdrawing groups at the para position of the benzene ring increase antimicrobial activity.
    • The presence of methoxy groups contributes to improved solubility and bioavailability, enhancing overall therapeutic potential .

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-6(9)8-7(3-5)10-4-12-8/h2-4H,1H3

InChI Key

SZDZGJXWEGFNSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)SC=N2

Origin of Product

United States

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